molecular formula C21H24N4S B2408842 2-Methyl-4-(4-phenylpiperazin-1-yl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine CAS No. 452090-14-1

2-Methyl-4-(4-phenylpiperazin-1-yl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine

Cat. No. B2408842
CAS RN: 452090-14-1
M. Wt: 364.51
InChI Key: HEYVUOFAZZMOJY-UHFFFAOYSA-N
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Description

2-Methyl-4-(4-phenylpiperazin-1-yl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine is a useful research compound. Its molecular formula is C21H24N4S and its molecular weight is 364.51. The purity is usually 95%.
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Scientific Research Applications

Histamine H4 Receptor Antagonists

One notable application of 2-Methyl-4-(4-phenylpiperazin-1-yl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine derivatives is as ligands for the histamine H4 receptor (H4R). These compounds have been synthesized and optimized for potency, resulting in analogs with significant in vitro activity and effectiveness as anti-inflammatory agents in animal models. For example, structural modifications to improve the potency against H4R have led to derivatives that exhibit antinociceptive activity in pain models, supporting the potential of H4R antagonists in pain management (Altenbach et al., 2008).

Synthesis of Heterocyclic Compounds

These compounds also serve as versatile building blocks for synthesizing various heterocyclic compounds with potential therapeutic applications. Their use in synthesizing novel pyrazolo[1,5-a]pyrimidine and [1,2,4]-triazolo[1,5-a]pyramidine derivatives, as well as other heterocycles pendent to benzothiazole and benzimidazole ring systems, has been explored. Such synthetic endeavors aim to develop compounds with unique biological activities, highlighting the chemical versatility and potential utility in drug discovery processes (Darweesh et al., 2016).

Antimicrobial Agents

Additionally, tetrahydrobenzothieno[2,3-d]pyrimidine derivatives have been synthesized and tested for their antimicrobial properties. Preliminary testing has revealed specific compounds with significant activity against C. albicans, demonstrating potential as antimicrobial agents. These findings suggest that modifications to the benzothieno[2,3-d]pyrimidine scaffold could yield new therapeutic agents for treating microbial infections (Soliman et al., 2009).

Anticancer and Anti-5-Lipoxygenase Agents

The derivatives of this compound have also been investigated for their potential anticancer and anti-5-lipoxygenase activities. Novel series of compounds have been synthesized and screened for cytotoxic activities against cancer cell lines and for inhibition of 5-lipoxygenase, an enzyme involved in inflammation and cancer. This research suggests that these compounds might possess dual therapeutic actions, providing a foundation for the development of new treatments for cancer and inflammatory diseases (Rahmouni et al., 2016).

properties

IUPAC Name

2-methyl-4-(4-phenylpiperazin-1-yl)-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N4S/c1-15-22-20(19-17-9-5-6-10-18(17)26-21(19)23-15)25-13-11-24(12-14-25)16-7-3-2-4-8-16/h2-4,7-8H,5-6,9-14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEYVUOFAZZMOJY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=C2C3=C(CCCC3)SC2=N1)N4CCN(CC4)C5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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